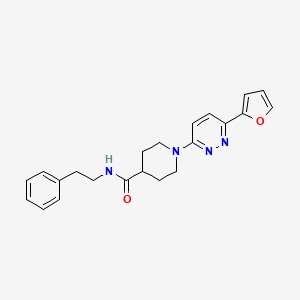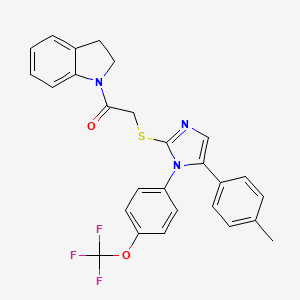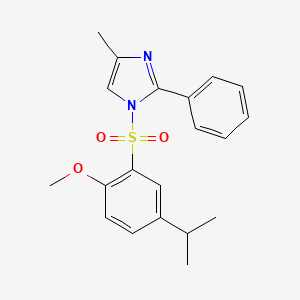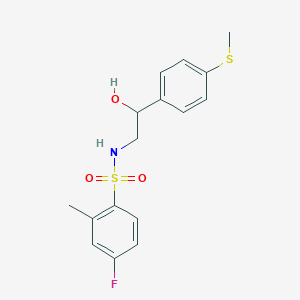![molecular formula C19H16ClN5OS B2689814 N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1211149-73-3](/img/structure/B2689814.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide” is a chemical compound that has been studied for its potential pharmacological properties . It belongs to a class of compounds known as benzothiazoles, which have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, one compound had an IR spectrum with peaks at 628 cm^-1 (C–S–C benzothiazole), 826 cm^-1 (C–Cl), 1461 cm^-1 (C–N benzothiazole), 1497 cm^-1 (C–O-C oxadiazole), 1516 cm^-1 (C=C aromatic), and 3321 cm^-1 (N–H) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as melting point determination and NMR spectroscopy . For example, one compound had a melting point of 257–259 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Polyamides
Research by Faghihi and Mozaffari (2008) introduced new polyamides synthesized through direct polycondensation of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with derivatives of aromatic diamines. This study highlighted the potential of integrating pyridyl moieties into polymer chains, resulting in materials with desirable solubility and thermal properties Faghihi & Mozaffari, 2008.
Antimicrobial and Anticancer Activities
A study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase activities. This research contributes to the understanding of how structural modifications in pyrazole derivatives can impact their biological efficacy, offering insights into the development of new therapeutic agents Rahmouni et al., 2016.
Investigation of Photosynthetic Electron Transport Inhibitors
Vicentini et al. (2005) developed four series of pyrazoles, including derivatives that were tested as potential inhibitors of photosynthetic electron transport. This research is significant for the development of new herbicides, demonstrating how pyrazole derivatives can effectively disrupt photosynthetic processes in plants Vicentini et al., 2005.
Synthesis of Heterocycles for Antimicrobial Application
Palkar et al. (2017) designed and synthesized novel analogs based on benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating promising antibacterial activity against various strains. This work illustrates the antimicrobial potential of heterocyclic compounds derived from pyrazole and benzo[d]thiazole, highlighting their relevance in developing new antimicrobial agents Palkar et al., 2017.
Exploring Chemical Reactions and Mechanisms
Ledenyova et al. (2018) studied the reaction mechanisms involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, revealing complex rearrangements and formation of novel compounds. Such research sheds light on the intricate chemical processes that can be harnessed for synthesizing new molecules with potential scientific and industrial applications Ledenyova et al., 2018.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research could involve further investigation of the pharmacological properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide” and similar compounds. This could include in-depth studies of their anti-inflammatory and analgesic effects, as well as potential applications in the treatment of other conditions .
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-12-9-22-24(2)17(12)18(26)25(11-13-4-3-7-21-10-13)19-23-15-6-5-14(20)8-16(15)27-19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBMNFYAXJJFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide](/img/structure/B2689737.png)
![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2689740.png)
![N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2689741.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2689742.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2689748.png)



![N-([2,3'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2689752.png)

